molecular formula C18H28N2O3S B1665250 Almokalant CAS No. 123955-10-2

Almokalant

Cat. No. B1665250
M. Wt: 352.5 g/mol
InChI Key: ZMHOBBKJBYLXFR-BPNWFJGMSA-N
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Description

Almokalant is a drug used to treat arrhythmia . It is a potassium channel blocker and has been found to have teratogenic effects in rats .


Synthesis Analysis

Almokalant, a class III antiarrhythmic drug, is metabolized to form isomeric glucuronides identified in human urine . The synthesis of the total glucuronide was studied in human liver and kidney microsomes . Recombinant UDP-glucuronosyltransferases (UGTs) were screened for activity and kinetic analysis was performed to identify the isoform(s) responsible for the formation of almokalant glucuronide in man .


Molecular Structure Analysis

The molecular formula of Almokalant is C18H28N2O3S . Its average mass is 352.491 Da and its monoisotopic mass is 352.182068 Da .


Chemical Reactions Analysis

Almokalant undergoes phase I metabolism . Occurrence ratio (OR) values are calculated throughout a compound and its transformed metabolites to give propensity (p) values at each atom position . The S-oxidation reaction predominates .


Physical And Chemical Properties Analysis

Almokalant has a density of 1.2±0.1 g/cm3 . Its boiling point is 574.8±50.0 °C at 760 mmHg . The vapour pressure is 0.0±1.7 mmHg at 25°C . The enthalpy of vaporization is 90.6±3.0 kJ/mol . The flash point is 301.4±30.1 °C . The index of refraction is 1.567 . The molar refractivity is 98.3±0.4 cm3 .

Scientific Research Applications

1. Antiarrhythmic Agent

  • Methods of Application: Membrane currents were measured in ventricular myocytes from guinea pig hearts with the whole cell voltage clamp technique. I K was activated during clamp steps from a holding potential of -40 mV to test potentials between -30 and +50 mV. The tail current I tail was measured upon stepping back to holding potential .
  • Results: Almokalant and E-4031 prominently inhibited the rapidly activating inwardly rectifying component of I K, which is less pronounced with d-sotalol and quinidine. This inhibition prolongs the cardiac action potential, contributing to the antiarrhythmic properties of the agents .

2. Proarrhythmic Effects

  • Methods of Application: Anaesthetised rabbits or cats were given a continuous infusion of methoxamine and almokalant (at a rate of 5 or 25 nmol·kg −1 ·min −1, respectively) and the effects on incidence of torsade de pointes and QT dispersion were examined .
  • Results: The rate of infusion of repolarisation delaying agents may influence the dispersion of repolarisation and play a decisive role in the initiation of torsade de pointes .

3. Induction of Bundle Branch Block

  • Results: The findings emphasize the importance of studying drug effects at rates in the range of clinical tachycardias that expose the conduction system to the limits of its refractoriness .

properties

IUPAC Name

4-[3-[ethyl(3-propylsulfinylpropyl)amino]-2-hydroxypropoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S/c1-3-11-24(22)12-5-10-20(4-2)14-17(21)15-23-18-8-6-16(13-19)7-9-18/h6-9,17,21H,3-5,10-12,14-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHOBBKJBYLXFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)CCCN(CC)CC(COC1=CC=C(C=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40869693
Record name Almokalant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Almokalant

CAS RN

123955-10-2
Record name Almokalant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123955-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Almokalant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2.45 g of 4-[3-[ethyl[3-(propylthio)propyl]amino]-2-hydroxypropoxy]-benzonitrile and 1.4 g p-toluenesulfonic acid were mixed in 50 ml of ethanol. The mixture was cooled to -10° C. and 1.7 g of m-chloroperbenzoic acid was added in small protions. The mixture was stirred for 0.5 hour at -10° C. and one hour at room temperature and then evaporated. The residue was dissolved in dichloromethane and washed with three portions of sodium carbonate and twice with water and thereafter dried over sodium sulfate, filtrated and evaporated. The residue, 2.3 g yellow oil, was purified by column chromatography. Yield: 1.4 g of the title compound.
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2.45 g
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1.4 g
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Synthesis routes and methods III

Procedure details

To a stirred solution of 4-[3-[ethyl[3-(propylsulfinyl)-propyl]amino]-2-hydroxypropoxy]benzonitrile·HCl (5.5 g) in ethanol:water (1:1) (30 ml) was added sodium polystyrenesulfonate (5 g) at room temperature. After 30 minutes the resin was filtered and washed with ethanol:water (1:1) three times, and dried under high vacuum to constant weight.
Name
4-[3-[ethyl[3-(propylsulfinyl)-propyl]amino]-2-hydroxypropoxy]benzonitrile·HCl
Quantity
5.5 g
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0 (± 1) mol
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ethanol water
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30 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,450
Citations
L Carlsson, C Abrahamsson, B Andersson… - Cardiovascular …, 1993 - academic.oup.com
… 1 almokalant and QT C prolongation from 162(3.6) ms to 230(12.6) ms (p<0.01). In eight separate rabbits given the high rate infusion of almokalant, … In vitro, almokalant caused a marked …
Number of citations: 247 academic.oup.com
C Abrahamsson, G Duker, C Lundberg… - Cardiovascular …, 1993 - academic.oup.com
… In the present study, the electrophysiological and inotropic effects of the novel class 111 agent H 234/09 (almokalant) were compared to two other novel class 111 agents, UK68,798 (…
Number of citations: 59 academic.oup.com
TB Andersson, H Sjöberg, KJ Hoffmann… - Drug Metabolism and …, 2001 - ASPET
… of almokalant have been investigated in a multicenter collaborative study. Although almokalant … with UDP-glucuronic acid all suggested that almokalant is mainly glucuronidated to the …
Number of citations: 63 dmd.aspetjournals.org
A Ohler, GJ Amos, E Wettwer, U Ravens - … -Schmiedeberg's archives of …, 1994 - Springer
… ), almokalant, dofetilide … almokalant and tedisamil, however, the first APD after wash-in was already prolonged and the effects increased further with regular pacing. Only with almokalant …
Number of citations: 59 link.springer.com
B Darpö, O Almgren, R Bergstrand… - Journal of …, 1995 - journals.lww.com
… to identify thc dose of almokalant, given as an intravenous bolus … In the double-blind part, almokalant significantly prolonged … Therefore, almokalant exhibited pure class III effects with no …
Number of citations: 14 journals.lww.com
B Darpö, H Vallin, O Almgren… - Journal of …, 1995 - journals.lww.com
… almokalant were assessed. Thirty-four healthy males received bolus and maintenance infusions of almokalant … Almokalant dose-dependently increased the duration of the monophasic …
Number of citations: 16 journals.lww.com
B Darpö, O Almgren - Cardiovascular drug reviews, 1996 - Wiley Online Library
Over the last ten years increased attention has been paid to the negative side effects of antiarrhythmic drug treatment. The CAST study, in which first flecainide and encainide (10) and …
Number of citations: 10 onlinelibrary.wiley.com
B Darpö, N Edvardsson - Cardiovascular drugs and therapy, 1997 - Springer
The aim of the present study was to investigate the effects of almokalant on sustained reentrant supraventricular tachycardias. Reentrant tachycardias were induced, using …
Number of citations: 4 link.springer.com
…, Almokalant PSVT Study Group - Journal of …, 1995 - journals.lww.com
Almokalant is a newly developed selective blocker of the delayed outward K+ current and exhibits the electrophysiological properties of a class III antiarrhythmic agent. In a …
Number of citations: 11 journals.lww.com
C Abrahamsson, M Palmer, B Ljung… - Cardiovascular …, 1994 - academic.oup.com
… Almokalant: analysis by means of liquid chromatography indicated a purity of almokalant of 99%; a 0.1 M stock solution of almokalant was prepared by dissolvin almokalant in an …
Number of citations: 82 academic.oup.com

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